3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone
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Overview
Description
3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrrolo[3,4-c]pyrroles, which are characterized by a fused ring system incorporating both pyrrole and pyrrolidine moieties. The presence of the 1-oxo-1-phenylpropan-2-yl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone typically involves multi-step organic reactions One common approach starts with the preparation of the dihydropyrrolo[3,4-c]pyrrole core, which can be achieved through cyclization reactions involving suitable precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, amines, ketones, and carboxylic acids, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a suitable candidate for investigating the binding sites and activity of various enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione: This compound shares a similar core structure but lacks the fused pyrrole ring.
3-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid: Another related compound with a different functional group arrangement.
Uniqueness
What sets 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone apart is its fused ring system, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C15H12N2O5 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
3a-(1-oxo-1-phenylpropan-2-yl)-6aH-pyrrolo[3,4-c]pyrrole-1,3,4,6-tetrone |
InChI |
InChI=1S/C15H12N2O5/c1-7(10(18)8-5-3-2-4-6-8)15-9(11(19)16-13(15)21)12(20)17-14(15)22/h2-7,9H,1H3,(H,16,19,21)(H,17,20,22) |
InChI Key |
RLGZWWZOZGSJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C23C(C(=O)NC2=O)C(=O)NC3=O |
Origin of Product |
United States |
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